(R)-Pantoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pantoic acid is a natural product found in Paraburkholderia with data available.
(R)-Pantoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Pantoic acid
CAS No.: 1112-33-0
Cat. No.: VC21337266
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1112-33-0 |
---|---|
Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Standard InChI Key | OTOIIPJYVQJATP-BYPYZUCNSA-N |
Isomeric SMILES | CC(C)(CO)[C@H](C(=O)O)O |
SMILES | CC(C)(CO)C(C(=O)O)O |
Canonical SMILES | CC(C)(CO)C(C(=O)O)O |
Appearance | White Solid |
Chemical Structure and Properties
Pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid) is characterized by a four-carbon backbone with two hydroxyl groups and two methyl groups attached to the third carbon atom. This structure enables it to join with β-alanine through an amide bond, forming pantothenic acid . The stereochemistry of pantoic acid is significant, as only the D-isomer possesses biological activity when incorporated into pantothenic acid, while the L-form may actually antagonize the effects of the D-isomer .
When pantoic acid undergoes reduction, it forms pantoate, which is an important intermediate in the biosynthesis pathway. The conversion between α-ketopantoate (another precursor) and pantoate involves a reduction reaction catalyzed by specific enzymes that transfer hydrogen from NADPH to pantoate .
Biosynthesis of Pantoic Acid
The biosynthesis of pantoic acid involves several enzymatic steps that have been elucidated through studies in microorganisms, particularly Escherichia coli and other bacteria. The pathway begins with the conversion of α-ketopantoate to pantoate through a reduction reaction .
Enzymatic Pathways
The pantoate biosynthesis pathway involves the panE gene, which encodes for ketopantoate reductase. This enzyme catalyzes the transfer of hydrogen from NADPH to pantoate . The enzyme purified from Stenotrophomonas maltophilia has a subunit molecular mass of approximately 30.5 kDa and exists as a multimer in its native state. In E. coli and Salmonella Typhimurium, the monomer sizes of these reductase enzymes are both approximately 33 kDa .
Catalytic Mechanism
The pH dependence of the ketopantoate reduction reaction for the E. coli enzyme suggests the involvement of a general acid/base mechanism. The conserved Lys176 and Glu256 residues are essential for this catalytic activity . The lysine moiety is located in a hinge region or cleft between the N- and C-terminal domains and undergoes a conformational switch from a resting state to an active state that binds ketopantoate .
Interestingly, the enzyme discriminates between ketopantoate and pantoate only when NADPH is bound, promoting cooperative interaction with the substrate. Additionally, in some organisms, the product of the ilvC gene, which is primarily involved in isoleucine and valine biosynthesis, is also capable of catalyzing the reduction of α-ketopantoate both in vitro and in vivo .
Role in Pantothenic Acid Formation
Pantoic acid serves as a direct precursor to pantothenic acid, combining with β-alanine to form this essential vitamin. This reaction is catalyzed by pantothenate synthetase, which is encoded by the panC gene in E. coli .
Pantothenate Synthetase Mechanism
The formation of pantothenic acid from pantoic acid and β-alanine follows a specific sequence. Initially, pantothenate synthetase binds ATP, then D-pantoate (the conjugate base of pantoic acid), resulting in the formation of a pantoyl adenylate intermediate and the release of pyrophosphate . Subsequently, β-alanine binds, but importantly, this can occur only after the formation of the pantoyl adenylate. The binding of β-alanine triggers the release of the final products: pantothenic acid and AMP .
Structural Insights
The three-dimensional structure of the Mycobacterium tuberculosis pantothenate synthetase in complex with pantoyl adenylate has been determined as part of the TB Structural Genomics consortium. Through this work, active site residues required for the formation and stabilization of the intermediate were identified through mutagenesis studies .
Biological Significance
The biological importance of pantoic acid stems from its role as a precursor to pantothenic acid, which is subsequently converted to coenzyme A (CoA). CoA is essential for numerous metabolic processes, serving as a key cofactor in cellular energy production and the metabolism of macronutrients.
Metabolic Roles
As a component of pantothenic acid and subsequently CoA, pantoic acid indirectly contributes to several critical metabolic functions:
-
Energy metabolism: CoA is vital for pyruvate to enter the tricarboxylic acid (TCA) cycle as acetyl-CoA, and for α-ketoglutarate to be transformed to succinyl-CoA in the cycle .
-
Fatty acid synthesis and metabolism: CoA is required for the formation of acyl carrier protein (ACP), which is essential for fatty acid synthesis .
-
Biosynthesis of cholesterol and acetylcholine: CoA plays a critical role in the synthesis of these important biological compounds .
-
Acylation and acetylation reactions: CoA participates in acylation and acetylation, which are involved in signal transduction and enzyme activation/deactivation, respectively .
Clinical Significance
Recent research has shown potential connections between pantothenic acid levels and neurological disorders. A study examining dementia with Lewy bodies found significant decreases in pantothenic acid levels in specific brain regions of affected individuals compared to controls . These findings suggest potential roles for pantothenic acid metabolism, and by extension pantoic acid as a precursor, in neurological health.
Research Findings and Applications
Regional Brain Variations in Pantothenic Acid
Recent research examining pantothenic acid levels in brain tissue from patients with dementia with Lewy bodies has revealed significant regional variations. The study found statistically significant decreases in pantothenic acid in specific brain regions of cases compared to controls .
Table 1: Pantothenic Acid Concentrations in Brain Regions of Control Subjects and Patients with Lewy Body Dementia
Brain Region | Controls (μM/kg) | Cases (μM/kg) | Fold-change | p-value |
---|---|---|---|---|
Pons | 32.6±15.4 | 29.3±7.5 | 0.9 | 0.002 |
Substantia Nigra | 58.9±25.5 | 29.7±11.8 | 0.5 | 0.004 |
Middle Temporal Gyrus | 47.1* | 29.7* | 0.6 | 0.02 |
Primary Visual Cortex | 91.5* | 48.6* | 0.5 | 0.008 |
Hippocampus | 91.5* | 49.4* | 0.5 | <0.0001 |
Motor Cortex | 84.1* | 45.0* | 0.5 | 0.007 |
*Note: Values extracted from the research findings reported in the source material .
These findings suggest potential implications for pantoic acid metabolism in neurological disorders, as disruptions in pantothenic acid levels would logically impact or reflect alterations in the metabolic pathways involving its precursor, pantoic acid.
Antimicrobial Drug Development
Understanding the biosynthesis of pantoic acid and its role in forming pantothenic acid has implications for antimicrobial drug development. Since the pantothenate synthetase enzyme from Mycobacterium tuberculosis has been characterized structurally and functionally, it presents a potential target for tuberculosis treatment . Inhibitors that disrupt the formation of the pantoyl adenylate intermediate could potentially serve as selective antimicrobial agents against pathogens that rely on de novo pantothenic acid synthesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume